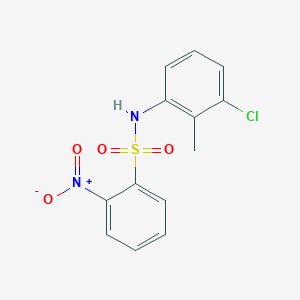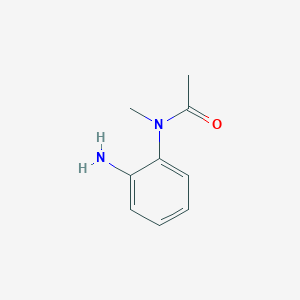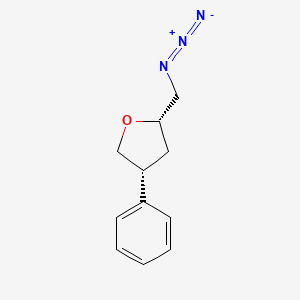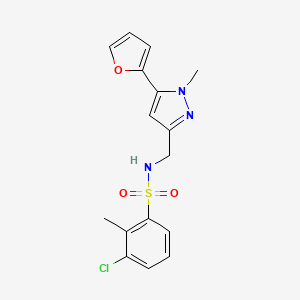
N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide is a synthetic compound that has been developed for its potential use in scientific research. This compound has been studied for its ability to inhibit certain enzymes and proteins, which could have implications for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide involves the inhibition of certain enzymes and proteins. Specifically, this compound binds to the active site of these enzymes and proteins, preventing them from carrying out their normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various experimental models. Inhibition of carbonic anhydrase by this compound has been shown to reduce the production of bicarbonate ions, which could have implications for the treatment of diseases such as glaucoma and epilepsy. Inhibition of cyclooxygenase-2 by this compound has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide in lab experiments is its specificity for certain enzymes and proteins. This compound has been shown to selectively inhibit carbonic anhydrase and cyclooxygenase-2, which could make it a useful tool for studying these enzymes and proteins in various experimental models. However, one limitation of using this compound is its potential toxicity, which could limit its usefulness in certain experimental systems.
Direcciones Futuras
There are several future directions for research involving N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase and cyclooxygenase-2, which could have implications for the treatment of various diseases. Another area of interest is the investigation of the potential use of this compound in combination with other drugs or therapies, which could enhance its effectiveness and reduce its toxicity. Additionally, further studies are needed to explore the potential side effects and limitations of using this compound in different experimental systems.
In conclusion, this compound is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to selectively inhibit certain enzymes and proteins, which could have implications for the treatment of various diseases. Future research in this area could lead to the development of new drugs and therapies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide involves the reaction of 3-chloro-2-methylaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide has been studied for its potential use in scientific research, particularly in the field of biochemistry. This compound has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase and cyclooxygenase-2. These enzymes and proteins are involved in various physiological processes, and their inhibition could have implications for the treatment of diseases such as cancer and inflammation.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-10(14)5-4-6-11(9)15-21(19,20)13-8-3-2-7-12(13)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHVOZNOQNZTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]acetamide](/img/structure/B2972784.png)

![3-[5-(diethylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2972788.png)
methanone](/img/structure/B2972789.png)
![1-[3-(4-Methylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2972790.png)



![N-[4-(Aminomethyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2972796.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2972800.png)
![2-[4,4-Difluoro-1-(4-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2972802.png)

![2-{[4-(2-Naphthyloxy)anilino]methylene}malononitrile](/img/structure/B2972806.png)